

Kurarinol basic pharmacological profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Kurarinol

CAS No.: 855746-98-4

Cat. No.: S1892490

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Pharmacological Profile of Kurarinol

The following table summarizes the key reported biological activities of **Kurarinol**:

| Pharmacological Area | Observed Effect / Activity | Experimental Model (Cell Line/Organism) | Key Findings / Proposed Mechanism |
|--|--|---|--|
| Anti-hepatocellular Carcinoma (HCC) | Induces apoptosis; inhibits tumor growth | In vitro (HepG2, Huh-7, H22 cells); In vivo (mouse model) [1] | Suppresses constitutive and IL-6-induced STAT3 activation; reduces phosphorylation of JAK2 and Src; down-regulates STAT3 target genes (Bcl-2, Bcl-xL, Mcl-1, Cyclin D1) [1]. |
| Anti-liver Fibrosis | Inhibits activation and migration of hepatic stellate cells (HSCs) | In vitro (LX-2 cells) [2] | Regulates the TGF- β /Smads signaling pathway; down-regulates mRNA and protein levels of α -SMA, fibronectin, and collagen I [2]. |
| Cytotoxic Activity | Selective cytotoxicity against cancer cells | In vitro (various HCC cells, untransformed hepatocytes) [1] | Exhibited considerable cytotoxic activity against HCC cells, with a much lower effect on untransformed human and primary mouse |

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|----------------------|----------------------------|---|--|
| | | | hepatocytes compared to Kurarinone and Sophoraflavanone G [1]. |

Detailed Experimental Protocols

Here are the methodologies used in the key studies on **Kurarinol**.

1. Protocol for Anti-HCC Apoptosis Induction [1]

- **Cell Culture:** Human HCC cell lines (e.g., HepG2, Huh-7) and mouse H22 cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
- **Treatment:** Cells were treated with **Kurarinol** (e.g., 10 and 30 µg/mL) for 48 hours. For in vivo studies, tumor-bearing mice were administered **Kurarinol** intraperitoneally.
- **Apoptosis Assessment:**
 - **Flow Cytometry:** The percentage of cells with Sub-G1 DNA content was measured to quantify apoptosis.
 - **Caspase-3 Activity:** A colorimetric assay was used to measure the activation of caspase-3.
- **Mechanism Investigation (STAT3 Pathway):**
 - **Western Blotting:** Protein lysates from treated cells were analyzed to detect levels of total and phosphorylated STAT3, JAK2, and Src, as well as STAT3 target genes like Bcl-2.
 - **Electrophoretic Mobility Shift Assay (EMSA):** Used to assess the DNA-binding activity of STAT3.
 - **Immunofluorescence:** To visualize the cellular localization of STAT3.

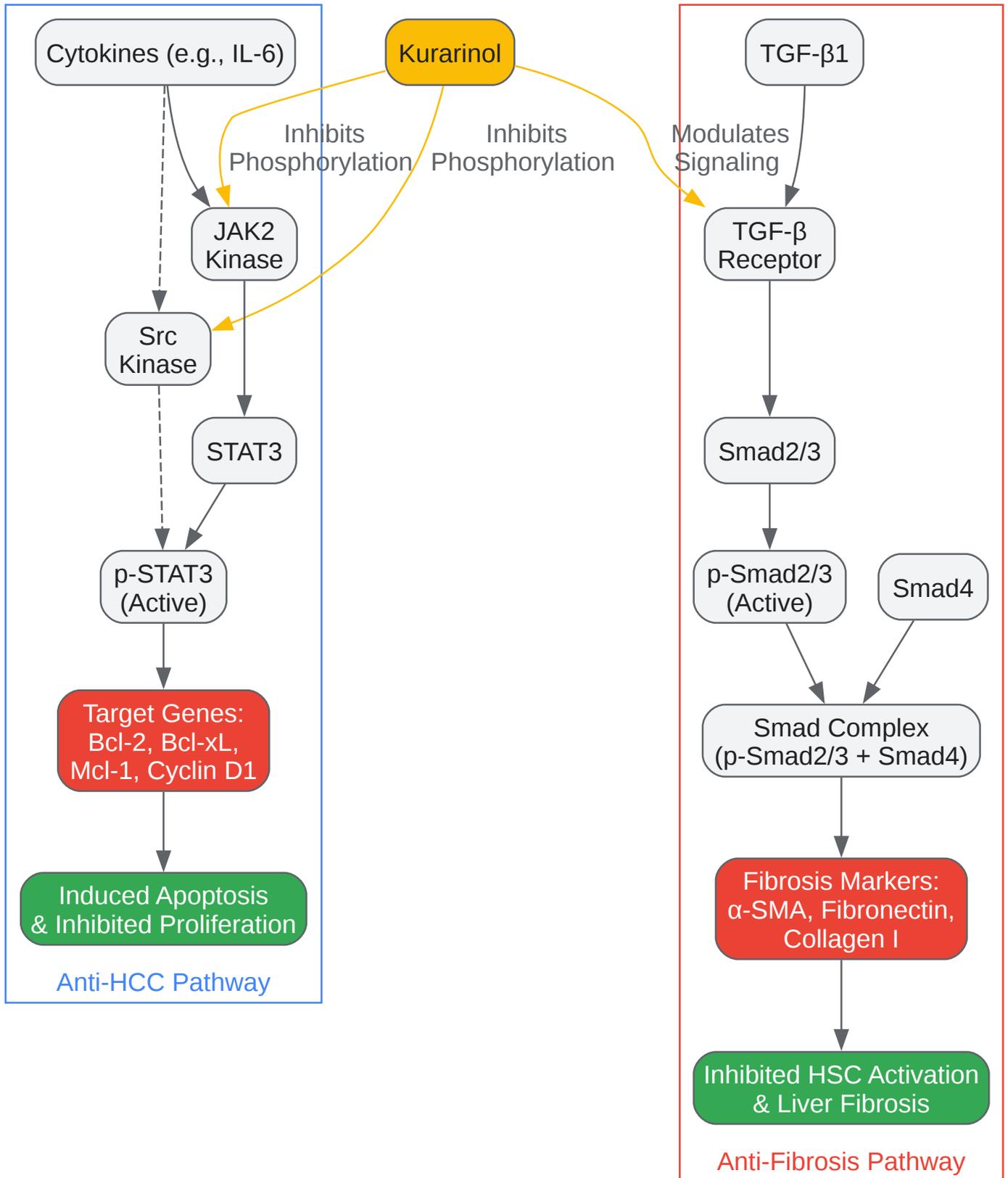
2. Protocol for Anti-Liver Fibrosis Activity [2]

- **Cell Culture and Modeling:** Human hepatic stellate cells (LX-2) were cultured in DMEM with 10% FBS. A fibrosis model was established by activating the cells with TGF-β1 (10 ng/mL) for 24 hours.
- **Proliferation Screening:** The inhibitory effect of 35 compounds on LX-2 cell proliferation was screened using an MTS assay. Cells were treated with compounds (40 µM) for 48 hours after TGF-β1 activation.
- **IC50 Determination:** The half-maximal inhibitory concentration (IC50) of **Kurarinol A** was calculated using the MTS assay.
- **Cell Migration Assay:** A scratch (wound healing) assay was performed. The migration of LX-2 cells into the scratch was monitored at 0, 24, and 48 hours after treatment with **Kurarinol A**.

- **Mechanism Investigation (TGF- β /Smads Pathway):**
 - **RT-qPCR & Western Blotting:** mRNA and protein levels of fibrosis markers (α -SMA, fibronectin, collagen I) and components of the TGF- β /Smads pathway (TGF- β 1, Smad2, Smad3, Smad4) were analyzed.
 - **Transcriptome Sequencing:** RNA-seq was performed on LX-2 cells with and without **Kurarinol A** treatment to identify differentially expressed genes and pathways.

Signaling Pathways of Kurarinol

The diagram below illustrates the key molecular pathways through which **Kurarinol** exerts its pharmacological effects, based on the current research.



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This diagram summarizes the two main experimentally supported mechanisms of action for **Kurarinol**, involving the inhibition of key signaling pathways in cancer and fibrotic cells.

Research Considerations

- **Compound Specificity:** Much of the available literature focuses on **Kurarinone**, a structurally similar flavanone also found in *Sophora flavescens*. Be cautious to distinguish between these two compounds when reviewing the scientific literature [3] [4].
- **Data Gaps:** A complete basic pharmacological profile for **Kurarinol**, including detailed pharmacokinetics (absorption, distribution, metabolism, excretion), comprehensive toxicology, and definitive solubility data, is not available in the current search results. Further investigation is needed.
- **Structural Features:** Like other active compounds in *Sophora flavescens*, **Kurarinol** is a **lavandulyl flavonoid**. This prenylated side chain is often critical for its biological activity and binding to molecular targets [5].

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